2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide

Catalog No.
S6827332
CAS No.
1060315-97-0
M.F
C19H21ClN2O3
M. Wt
360.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-met...

CAS Number

1060315-97-0

Product Name

2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide

IUPAC Name

2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

InChI

InChI=1S/C19H21ClN2O3/c1-25-11-10-21-18(23)12-15-4-8-17(9-5-15)22-19(24)13-14-2-6-16(20)7-3-14/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

GCAIQLGDZZZJIZ-UHFFFAOYSA-N

SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide is a chemical compound characterized by its complex structure, which includes a phenyl ring substituted with a 4-chlorophenyl group and an acetamido group. This compound's molecular formula is C18H22ClN3O3, and it features multiple functional groups that may contribute to its biological activity. The presence of both methoxyethyl and acetamido groups enhances its solubility and potential interactions in biological systems. Despite its structural complexity, this compound appears to be relatively obscure in the scientific literature, indicating that it may not have been extensively studied or utilized in research applications yet.

  • Potential skin/eye irritant: The acetamide groups might have mild skin or eye irritation properties.
  • Potential endocrine disruptor: The chlorophenyl ring, depending on the position of the chlorine, might raise some concerns about potential endocrine disruption, but more information is needed [].
  • A search of scientific databases like PubChem and Google Scholar yielded no significant results on this specific compound.
  • Research articles or studies mentioning this compound were not found.

It is possible that 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide is a novel compound that hasn't been explored in scientific research yet.

Further exploration might involve:

  • Searching for patents mentioning the compound, which could indicate potential applications.
  • Reaching out to chemistry research groups specializing in organic synthesis or medicinal chemistry to see if they have encountered this compound.

The chemical reactivity of 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide can be inferred from its functional groups:

  • Acetamido Group: This group can undergo hydrolysis to yield the corresponding amine and acetic acid under acidic or basic conditions.
  • Chlorine Atom: The chlorine substituent on the phenyl ring can participate in nucleophilic substitution reactions, potentially allowing for further derivatization of the compound.
  • Methoxyethyl Group: This ether functionality may be susceptible to cleavage under strong acidic conditions, leading to potential reactivity with nucleophiles.

These reactions suggest that the compound could be modified to explore various derivatives with potentially enhanced biological properties.

While specific biological activity data for 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide is limited, compounds with similar structures often exhibit significant pharmacological effects. The presence of the 4-chlorophenyl group is noteworthy as chlorinated phenyl compounds are frequently associated with enhanced biological activity due to their ability to interact with various biological targets, including enzymes and receptors.

Potential activities could include anti-inflammatory or analgesic effects, given the common use of acetamide derivatives in pain management and inflammation modulation. Further investigation into its pharmacodynamics and pharmacokinetics would be necessary to elucidate its specific biological roles.

The synthesis of 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide could be approached through several synthetic pathways:

  • Starting Materials: The synthesis may begin with commercially available precursors such as 4-chlorobenzene-1,2-diamine and 2-methoxyethylamine.
  • Acetylation Reaction: The acetamido group can be introduced via acetylation of the amine using acetic anhydride or acetyl chloride under basic conditions.
  • Coupling Reactions: A coupling reaction between the chlorinated phenyl compound and the acetamido derivative can be performed using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

This synthetic route emphasizes the importance of controlling reaction conditions to optimize yield and purity.

While specific applications for 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide are not well-documented, compounds with similar structures are often explored in:

  • Pharmaceutical Development: Due to their potential therapeutic properties.
  • Chemical Biology: As tools for studying biological processes or as probes in drug discovery.
  • Material Science: As intermediates in the synthesis of polymers or other materials.

Further research could reveal novel applications based on its unique structural features.

Interaction studies involving 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide would ideally assess:

  • Receptor Binding: Investigating how this compound interacts with various receptors, particularly those involved in pain signaling or inflammation.
  • Enzyme Inhibition: Evaluating its potential as an inhibitor of enzymes relevant to disease pathways.
  • Cellular Assays: Conducting assays to determine cytotoxicity or therapeutic efficacy in cell lines.

Such studies would provide valuable insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide. These include:

Compound NameStructureUnique Features
2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamideC20H20ClNO4Contains a propynol side chain; potential for different biological interactions .
2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamideC15H14ClNO2SFeatures a sulfinamide moiety; may exhibit different reactivity profiles .
2-(4-Methoxyphenyl)acetamideC9H11NO2Simpler structure; primarily used as a reference compound for acetamides .

The uniqueness of 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide lies in its combination of multiple functional groups that may enhance solubility and bioactivity compared to simpler analogs. Further comparative studies could elucidate how these differences impact their respective biological activities and applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

360.1240702 g/mol

Monoisotopic Mass

360.1240702 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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